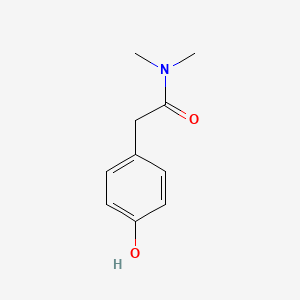

2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Description

BenchChem offers high-quality 2-(4-hydroxyphenyl)-N,N-dimethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-hydroxyphenyl)-N,N-dimethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(13)7-8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUITXBEAKYQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378757 | |

| Record name | 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76472-23-6 | |

| Record name | 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-hydroxyphenyl)-N,N-dimethylacetamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a substituted acetamide of interest in chemical and pharmaceutical research. The document is structured to provide not only procedural steps but also the underlying chemical principles and rationale that govern the selection of specific reagents and conditions, reflecting field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2-(4-hydroxyphenyl)-N,N-dimethylacetamide (C₁₀H₁₃NO₂) is a tertiary amide structurally related to biologically significant molecules.[1] Its scaffold contains a 4-hydroxyphenyl group, a key feature in molecules like the amino acid tyrosine and the common analgesic N-(4-hydroxyphenyl)acetamide (acetaminophen/paracetamol), combined with a stable N,N-dimethylacetamide moiety.[1][2][3] This combination makes it a valuable subject for synthetic exploration and a potential building block in medicinal chemistry.

The primary challenge in synthesizing this molecule, and amides in general, lies in the direct condensation of a carboxylic acid with an amine. The basic nature of the amine leads to the deprotonation of the carboxylic acid, forming a highly unreactive carboxylate anion, which resists nucleophilic attack.[4] Therefore, successful synthesis hinges on strategies that activate the carboxylic acid group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the amide bond, identifying the primary synthons: 4-hydroxyphenylacetic acid and dimethylamine. This approach forms the basis of the synthetic strategies discussed herein.

Caption: General mechanism of carbodiimide-mediated amidation.

Alternative Activating Systems

While carbodiimides are common, other advanced reagents can achieve the same transformation, often with benefits such as easier purification or applicability to sensitive substrates.

-

Boron-based Reagents: Borate esters like B(OCH₂CF₃)₃ can effectively mediate direct amidation under relatively mild, anhydrous conditions. [5]* Lewis Acids: Catalysts such as titanium tetrachloride (TiCl₄) can be used to promote the condensation, particularly in a suitable solvent like pyridine. [6][7]

Alternative Pathway: Synthesis via Acyl Chloride Intermediate

A more traditional, multi-step approach involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the amine. [6][7]This method is robust but introduces a critical challenge: the presence of the phenolic hydroxyl group on 4-hydroxyphenylacetic acid, which can compete in reactions with the chlorinating agent.

The Necessity of a Protecting Group Strategy

To prevent unwanted side reactions at the phenolic -OH group, a protection/deprotection strategy is required. A common approach is to use a starting material where the hydroxyl is already protected, such as 4-methoxyphenylacetic acid. The methoxy group is stable to the amidation conditions but can be cleaved later to reveal the desired phenol.

The sequence is as follows:

-

Activation: Convert 4-methoxyphenylacetic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).

-

Amidation: React the acyl chloride with dimethylamine to form N,N-dimethyl-2-(4-methoxyphenyl)acetamide. [8]3. Deprotection (Demethylation): Cleave the methyl ether to yield the final product. A standard reagent for this step is boron tribromide (BBr₃) in an inert solvent like dichloromethane (CH₂Cl₂). [9]

Caption: Protected acyl chloride pathway for synthesis.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures must be followed.

Protocol 1: Direct Amidation using EDC

Objective: To synthesize 2-(4-hydroxyphenyl)-N,N-dimethylacetamide via a one-pot coupling reaction.

Methodology:

-

To a stirred solution of 4-hydroxyphenylacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Add a reaction facilitator such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) to suppress side reactions and improve yield.

-

Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Protected Acyl Chloride Route

Objective: To synthesize the target compound starting from 4-methoxyphenylacetic acid.

Methodology:

-

(Activation): In a fume hood, carefully add thionyl chloride (SOCl₂, 1.5 eq) to a solution of 4-methoxyphenylacetic acid (1.0 eq) in an inert solvent like toluene. Heat the mixture to reflux for 2-4 hours. After the reaction is complete, remove the excess SOCl₂ and solvent by distillation under reduced pressure to obtain the crude 4-methoxyphenylacetyl chloride.

-

(Amidation): Dissolve the crude acyl chloride in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C. Slowly add a solution of dimethylamine (2.5 eq) in CH₂Cl₂. Stir at 0 °C for 1 hour, then at room temperature for 3 hours.

-

(Workup): Quench the reaction with water. Separate the organic layer and wash with 1 M HCl and brine. Dry over Na₂SO₄, filter, and concentrate to get crude N,N-dimethyl-2-(4-methoxyphenyl)acetamide. Purify if necessary.

-

(Demethylation): Dissolve the protected amide (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Add a solution of boron tribromide (BBr₃, 1 M in CH₂Cl₂, 1.5 eq) dropwise. [9]5. Allow the reaction to stir and slowly warm to room temperature over several hours.

-

(Quenching & Purification): Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as scale, available starting materials, and tolerance for multi-step procedures.

| Pathway | Key Reagents | Typical Yield | Advantages | Disadvantages/Challenges |

| Direct Amidation | 4-Hydroxyphenylacetic acid, Dimethylamine, EDC/HOBt | Good to Excellent | One-pot reaction; milder conditions; avoids harsh intermediates. | Cost of coupling agents; purification needed to remove urea byproduct. |

| Acyl Chloride Route | 4-Methoxyphenylacetic acid, SOCl₂, Dimethylamine, BBr₃ | Good (over 3 steps) | Utilizes classical, cost-effective reagents; robust and scalable. | Multi-step process; requires protection/deprotection; BBr₃ is highly corrosive and moisture-sensitive. |

| Thermal Condensation | 4-Hydroxyphenylacetic acid, Dimethylamine | Variable | Atom-economical; no coupling agent needed. | Requires high temperatures (>100 °C); potential for side reactions and decomposition. [4][10] |

Conclusion

The synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is most efficiently achieved through the direct amidation of 4-hydroxyphenylacetic acid using modern coupling agents like EDC. This pathway offers high yields and operational simplicity. For larger-scale synthesis where cost is a primary driver, the traditional acyl chloride route, coupled with a protecting group strategy, remains a viable and robust alternative, despite its multi-step nature. The selection of the optimal pathway requires a careful evaluation of project-specific constraints, including scale, purity requirements, and available resources.

References

-

University of California, Davis. (2020). 21.8: Condensation of Acids with Amines. Chemistry LibreTexts. [Link]

- Nalco Company. (2000). Process for making carboxylic amides.

-

Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(87). [Link]

-

Sabattini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4177-4185. [Link]

-

Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

-

Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Wikipedia. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxyphenylacetic acid. PrepChem.com. [Link]

- CN108505063A - A kind of electrochemical preparation method of N- (3,5- dimethyl -4- hydroxy phenyls)

- Mitsui Toatsu Chemicals, Inc. (1983). Method for preparing 4-hydroxyphenylacetic acid.

-

University of Toronto. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. University of Toronto Scarborough. [Link]

-

Di Mola, A., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 19(12), 20496-20516. [Link]

-

Pharmaffiliates. (n.d.). Paracetamol-impurities. Pharmaffiliates. [Link]

-

ResearchGate. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]

-

Yan, D., et al. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Nature Communications. [Link]

- Guimera, S. A. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

-

ResearchGate. (2014). 2-(4-Hydroxyphenyl)acetamide. ResearchGate. [Link]

-

ResearchGate. (2019). Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). ResearchGate. [Link]

-

Evano, G., & Theunissen, C. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Molecules, 26(21), 6666. [Link]

-

Organix, Inc. (n.d.). N-(5-acetamido-2-hydroxyphenyl)-N-(4-hydroxyphenyl)acetamide (acetaminophen C-N dimer). Organix, Inc.. [Link]

-

Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji, 71(9-10), 509-515. [Link]

- CN103524369A - Synthesis method of N, N-dimethylacetamide - Google P

-

Ananda, K., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry, 17(6), 569-575. [Link]

Sources

- 1. 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | 76472-23-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N,N-Dimethyl-2-(4-methoxyphenyl)-acetamide synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 10. US6107498A - Process for making carboxylic amides - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a small molecule of interest in chemical and pharmaceutical research. Its structure, featuring a phenolic hydroxyl group and a dimethyl-substituted amide, suggests potential applications as a synthetic intermediate or as a pharmacologically active agent. The phenolic moiety is a common feature in many biologically active compounds, while the N,N-dimethylacetamide group can influence solubility, metabolic stability, and receptor binding. A thorough understanding of its physicochemical properties is paramount for any research and development endeavor, from designing synthetic routes to formulating it as a potential therapeutic.

This guide provides a comprehensive overview of the known physicochemical properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. It is important to note that while fundamental identifiers for this compound are available, extensive experimental data is not widely published. Therefore, this document also serves as a practical guide for the experimental determination of its key physicochemical parameters, offering detailed protocols and the scientific rationale behind these methodologies.

Chemical Identity and Structure

A clear definition of the molecule is the foundation of any physicochemical characterization.

| Identifier | Value | Source |

| IUPAC Name | 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | - |

| CAS Number | 76472-23-6 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| SMILES | CN(C)C(=O)Cc1ccc(cc1)O | - |

| InChI Key | BLUITXBEAKYQKE-UHFFFAOYSA-N | [3] |

Structure:

Figure 1: Chemical structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Physicochemical Properties: Knowns and Unknowns

A summary of the currently available and unavailable physicochemical data is presented below. The lack of experimental data highlights the need for the characterization studies detailed in the subsequent sections.

| Property | Value | Method | Source |

| Physical State | Solid | Visual Inspection | [3] |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| Density | 1.133 g/cm³ (Predicted) | - | - |

| Aqueous Solubility | Not available | - | - |

| pKa | Not available | - | - |

| LogP | 0.7 (Predicted) | XLogP3 | - |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The rationale behind the experimental choices is explained to provide a deeper understanding of the methodologies.

Determination of Melting Point

Rationale: The melting point is a fundamental property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while a broad range suggests the presence of impurities. This is because impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating rate is used to approximate the melting point.

-

The sample is allowed to cool and solidify.

-

A second determination is performed with a slow heating rate (1-2 °C per minute) starting from about 10 °C below the approximate melting point.

-

The temperature at which the first liquid appears and the temperature at which the solid is completely liquefied are recorded as the melting range.

-

-

Self-Validation: The determination is repeated at least three times. The results should be within a narrow range (e.g., ± 0.5 °C) for a pure compound. The calibration of the apparatus should be verified using certified reference standards with known melting points.

Figure 2: Workflow for melting point determination.

Determination of Aqueous Solubility

Rationale: Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. The "shake-flask" method is a gold standard for determining thermodynamic solubility.

Protocol:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed, inert container.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This is confirmed by taking measurements at different time points until the concentration of the dissolved compound remains constant.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Self-Validation: The experiment is performed in triplicate. A concentration-response curve for the analytical method must be established using standards of known concentration to ensure accurate quantification.

Figure 3: Workflow for shake-flask solubility determination.

Determination of pKa

Rationale: The pKa, the negative logarithm of the acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values. This affects its solubility, permeability, and interaction with biological targets. For a compound with a phenolic hydroxyl group, the pKa will describe its acidity.

Protocol (Potentiometric Titration):

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.

-

Self-Validation: The pH meter must be calibrated with at least two standard buffer solutions before the experiment. The concentration of the titrant must be accurately known. The experiment should be repeated to ensure reproducibility.

Sources

Unveiling the Therapeutic Potential of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide: A Technical Guide for Drug Discovery Professionals

Foreword: Charting Unexplored Territory in Drug Development

In the vast landscape of medicinal chemistry, the exploration of novel chemical entities with therapeutic promise is a continuous endeavor. This technical guide focuses on a molecule of significant untapped potential: 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. While direct therapeutic applications of this specific compound remain largely uninvestigated in publicly available literature, a compelling scientific rationale for its potential bioactivity can be constructed based on the known properties of its structural components and analogous compounds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its chemical nature, a plausible synthetic route, and a roadmap for investigating its prospective therapeutic applications. We will delve into the established anti-inflammatory and epigenetic modulatory activities of the N,N-dimethylacetamide moiety and the proven pharmacological relevance of the phenylacetamide scaffold to build a robust hypothesis for the future study of this promising molecule.

Molecular Profile of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

2-(4-hydroxyphenyl)-N,N-dimethylacetamide is a derivative of phenylacetic acid, featuring a hydroxyl group on the phenyl ring and a dimethylamide functional group. Its chemical structure suggests a molecule with the potential for diverse biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Molecular Weight | 179.22 g/mol | |

| IUPAC Name | 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | |

| CAS Number | 5453-13-4 | |

| Appearance | Off-White to White Solid (Predicted) | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. |

Synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide: A Practical Approach

The synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide can be readily achieved through the amidation of 4-hydroxyphenylacetic acid. A common and efficient method involves the use of a coupling agent to activate the carboxylic acid, followed by reaction with dimethylamine.

Experimental Protocol: Synthesis via Amide Coupling

Materials:

-

4-hydroxyphenylacetic acid

-

Dimethylamine hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-hydroxyphenylacetic acid (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add TEA or DIPEA (2-3 equivalents) to the solution to neutralize the dimethylamine hydrochloride in the subsequent step.

-

Amine Addition: Add dimethylamine hydrochloride (1.2-1.5 equivalents) to the reaction mixture.

-

Coupling Agent Addition: Slowly add the coupling agent (e.g., DCC or HATU, 1.1-1.2 equivalents) to the stirred solution at 0 °C. If using DCC, a precipitate of dicyclohexylurea (DCU) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

If using DCC, filter the reaction mixture to remove the DCU precipitate.

-

Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Synthesis workflow for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Hypothesized Therapeutic Applications and Mechanistic Rationale

While direct evidence is lacking, the chemical structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide allows for the formulation of several compelling hypotheses regarding its potential therapeutic applications. These are primarily based on the known biological activities of N,N-dimethylacetamide (DMAc) and other phenylacetamide derivatives.

Anti-inflammatory Potential

Rationale: The N,N-dimethylacetamide (DMAc) moiety of the target molecule has been shown to possess significant anti-inflammatory properties.[1][2][3][4][5] Studies have demonstrated that DMAc can suppress the secretion of pro-inflammatory cytokines and prevent inflammation-induced preterm birth in vivo.[1][5] A key mechanism of this action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting NF-κB, DMAc can attenuate the inflammatory cascade.[2]

Hypothesized Mechanism: It is plausible that 2-(4-hydroxyphenyl)-N,N-dimethylacetamide will retain the anti-inflammatory properties of the DMAc portion. The molecule could potentially inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory mediators such as TNF-α, IL-6, and IL-1β.

Caption: Hypothesized inhibition of the NF-κB pathway.

Epigenetic Modulation via Bromodomain Inhibition

Rationale: Recent studies have revealed an unexpected bioactivity of DMAc as an epigenetic modulator. Specifically, DMAc has been identified as a low-affinity ligand for bromodomains.[1][6][7][8] Bromodomains are protein modules that recognize acetylated lysine residues, playing a key role in chromatin remodeling and gene transcription. By binding to bromodomains, DMAc can interfere with these processes, leading to downstream effects on gene expression. This activity has been linked to its ability to inhibit osteoclastogenesis and enhance bone regeneration, suggesting potential applications in treating osteoporosis.[6][7]

Hypothesized Mechanism: 2-(4-hydroxyphenyl)-N,N-dimethylacetamide may act as a bromodomain inhibitor, similar to DMAc. This could lead to therapeutic applications in diseases where epigenetic dysregulation is a contributing factor, including certain cancers and inflammatory disorders.

Anticancer Potential

Rationale: The phenylacetamide scaffold is present in a variety of compounds with demonstrated anticancer activity.[9][10][11][12][13] For instance, certain phenylacetamide derivatives have been shown to induce cell cycle arrest and apoptosis in breast cancer cell lines.[9][13] The specific substitutions on the phenyl ring and the amide nitrogen can significantly influence the cytotoxic potency.[14][15]

Hypothesized Mechanism: The combination of the phenylacetamide core, which has a known association with anticancer effects, and the bioactive N,N-dimethylacetamide moiety could result in a compound with cytotoxic activity against cancer cells. The 4-hydroxyphenyl group may also contribute to this activity. Potential mechanisms could include the induction of apoptosis through the modulation of Bcl-2 family proteins and PARP cleavage, or cell cycle arrest at the G1 phase.[9]

Proposed Experimental Validation

To investigate the hypothesized therapeutic applications of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Assays

Objective: To determine the effect of the compound on the production of pro-inflammatory cytokines in immune cells.

Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytes).

Protocol:

-

Cell Culture: Culture RAW 264.7 or PMA-differentiated THP-1 cells in appropriate media.

-

Treatment: Pre-treat cells with various concentrations of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of each cytokine.

In Vitro Anticancer Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Cell Lines: A panel of cancer cell lines, such as MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer).

Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Conclusion and Future Directions

2-(4-hydroxyphenyl)-N,N-dimethylacetamide represents a molecule with a compelling, albeit hypothetical, therapeutic potential. The known anti-inflammatory and epigenetic modulatory activities of its N,N-dimethylacetamide component, coupled with the established pharmacological relevance of the phenylacetamide scaffold, provide a strong rationale for its investigation as a novel anti-inflammatory and anticancer agent. The experimental protocols outlined in this guide offer a clear path for the initial in vitro validation of these hypotheses. Further studies, including in vivo efficacy models and detailed mechanistic investigations, will be crucial to fully elucidate the therapeutic promise of this intriguing compound. This technical guide serves as a call to the scientific community to explore the untapped potential of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, a molecule that may hold the key to new therapeutic interventions.

References

- Koya JB, Shen T, Lu G, et al. FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune J Health Sci. 2022.

- Chimento A, Santarsiero A, Iacopetta D, et al. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Molecules. 2021;26(10):2991.

- N,N-Dimethylacetamide (DMAc). MedChemExpress. Accessed January 21, 2026.

- Sharma V, Kumar V, Singh V, et al. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Med Chem Res. 2022;31(4):635-654.

- Sundaram S, Ashby CR Jr, Pekson R, et al. N,N-dimethylacetamide regulates the proinflammatory response associated with endotoxin and prevents preterm birth.

- Ghayor C, Gjoksi B, Dong J, et al.

- Li Y, Yang G, Li H, et al. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2020;25(18):4248.

- Tavallaei O, Rezazadeh S, Marzbany M, Aliabadi A. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharm Sci. 2025;31(2):179-186.

- Siegenthaler B, Ghayor C, Ruangsawasdi N, Weber FE. The Release of the Bromodomain Ligand N,N-Dimethylacetamide Adds Bioactivity to a Resorbable Guided Bone Regeneration Membrane in a Rabbit Calvarial Defect Model.

- Lewis LM, D'Aquila JV, Williams W, et al. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorg Med Chem Lett. 2018;28(17):2871-2876.

- N, N-Dimethylacetamide (DMA) improves survival in a lipopolysaccharide (LPS)-induced endotoxemia model. J Immunol. 2021;206(1_Supplement):118.14-118.14.

- Pekson R, Poltoratsky V, Gorasiya S, et al.

- Stables JP, Bialer M, Johannessen SI, et al. A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. Pharm Res. 1997;14(10):1354-1361.

- Cai T, Wang S, Chen Y, et al. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorg Med Chem. 2024;99:117584.

- DMA acts as a low-affinity bromodomain inhibitor. DMA effect on the...

- Aliabadi A, Andisheh S, Tayarani-Najaran Z, Tayarani-Najaran M. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iran J Pharm Res. 2013;12(3):267-271.

- Chimento A, Santarsiero A, Iacopetta D, et al. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. IRIS Unibas. 2021.

Sources

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N,N-dimethylacetamide regulates the proinflammatory response associated with endotoxin and prevents preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. N,N-Dimethylacetamide Significantly Attenuates LPS- and TNFα-Induced Proinflammatory Responses Via Inhibition of the Nuclear Factor Kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth [iris.unibas.it]

- 14. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]

- 15. researchgate.net [researchgate.net]

A Comparative Structural and Physicochemical Analysis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide and its Isomer, Paracetamol

An In-Depth Technical Guide for Drug Discovery & Development Professionals

Abstract

Paracetamol (N-(4-hydroxyphenyl)acetamide) is a cornerstone of analgesic and antipyretic therapy. Its structural isomers, while not pharmacologically established, offer a valuable framework for understanding the critical relationship between molecular architecture and a drug's physicochemical properties, metabolic fate, and safety profile. This technical guide provides a comprehensive, side-by-side analysis of paracetamol and its structural isomer, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. We delve into in silico predictions, detail rigorous experimental protocols for spectroscopic and physicochemical characterization, and explore the profound implications of their structural differences on metabolic pathways and potential toxicity. This document serves as a roadmap for researchers in drug discovery, highlighting the methodologies required to dissect structure-property relationships and make informed decisions in early-stage development.

Introduction: The Significance of Isomeric Comparison

Paracetamol is one of the most widely used over-the-counter medications globally for treating mild-to-moderate pain and fever.[1] Its efficacy is well-documented, but so is its primary liability: dose-dependent hepatotoxicity. This toxicity is not caused by the parent molecule but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), formed via cytochrome P450 (CYP) oxidation.[2][3] The formation of NAPQI is intrinsically linked to the specific arrangement of atoms in the paracetamol molecule—namely, the N-acetyl group directly attached to the p-aminophenol core.

By examining a structural isomer, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide, we can probe the very rules that govern paracetamol's behavior. This isomer maintains the key 4-hydroxyphenyl moiety but alters two critical features:

-

Linkage: It introduces a methylene (-CH2-) bridge between the phenyl ring and the amide carbonyl group.

-

Amide Substitution: It is a tertiary amide, with two methyl groups on the nitrogen, in contrast to paracetamol's secondary amide.

These seemingly minor changes fundamentally alter the molecule's electronic properties, conformational flexibility, and metabolic handles. This guide will systematically dissect these differences, providing both the theoretical basis and the practical experimental workflows necessary for a thorough comparison.

Part 1: Theoretical & In Silico Analysis

Before embarking on laboratory work, computational methods provide a powerful and resource-efficient means to predict the physicochemical properties of molecules and guide experimental design.[4][5]

Molecular Structure and Physicochemical Predictions

The fundamental differences in atomic connectivity lead to distinct predicted properties. While both molecules share a similar elemental composition, their spatial arrangement and electronic distribution diverge significantly.

| Property | Paracetamol (N-(4-hydroxyphenyl)acetamide) | 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | Rationale for Difference |

| Molecular Formula | C₈H₉NO₂[1] | C₁₀H₁₃NO₂ | The isomer has two additional methyl groups and a CH₂ bridge. |

| Molecular Weight | 151.17 g/mol [1] | 179.22 g/mol | Direct consequence of the different molecular formulas. |

| Hydrogen Bond Donors | 2 (Phenolic -OH, Amide -NH) | 1 (Phenolic -OH) | The isomer is a tertiary amide and lacks an N-H bond. |

| Hydrogen Bond Acceptors | 2 (Carbonyl C=O, Hydroxyl -OH) | 2 (Carbonyl C=O, Hydroxyl -OH) | Both molecules contain a carbonyl oxygen and a hydroxyl group. |

| Predicted LogP | ~0.5 | ~0.8 | Increased carbon count in the isomer leads to slightly higher predicted lipophilicity. |

| Predicted pKa (Phenol) | ~9.5[6] | ~10.0 | The electron-withdrawing effect of the acetamido group in paracetamol is transmitted directly to the ring, increasing the acidity (lowering the pKa) of the phenol. This effect is insulated by the -CH₂- bridge in the isomer. |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | 49.6 Ų | The presence of the N-H group in paracetamol contributes significantly to its higher TPSA. |

Note: Predicted values are estimations from standard computational algorithms and serve to guide experimental work.

Logical Workflow for Structural Analysis

A systematic approach is crucial for definitively characterizing and comparing the two isomers. The following workflow ensures a logical progression from initial confirmation to detailed property analysis.

Caption: A logical workflow for the comparative analysis of structural isomers.

Part 2: Spectroscopic & Crystallographic Characterization

Spectroscopic techniques provide the empirical data needed to confirm the identity and purity of each compound, revealing the direct consequences of their different atomic arrangements.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] The predicted ¹H NMR spectra for the two isomers are markedly different.

-

Paracetamol: Will show a characteristic set of signals: a singlet for the acetyl methyl protons (~2.1 ppm), a pair of doublets in the aromatic region for the AA'BB' system of the 1,4-disubstituted ring (~6.8 and 7.4 ppm), and two broad singlets for the exchangeable phenolic -OH and amide -NH protons.[9][10]

-

2-(4-hydroxyphenyl)-N,N-dimethylacetamide: Will lack the amide -NH signal. Key diagnostic peaks will include a singlet for the methylene (-CH2-) bridge (~3.6 ppm), a singlet for the six equivalent N-methyl protons (~2.9 ppm), and a similar AA'BB' system for the aromatic protons, though their chemical shifts will be slightly different due to the altered electronic effect of the substituent.

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is ideal as it allows for the observation of exchangeable -OH and -NH protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve high resolution.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.

-

Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and coupling patterns (multiplicity) to assign each signal to the corresponding protons in the molecule. For paracetamol, a D₂O exchange experiment can be performed to confirm the assignment of the -OH and -NH protons, which will disappear from the spectrum upon addition of a drop of D₂O.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. Furthermore, the fragmentation patterns observed in tandem MS (MS/MS) are unique molecular fingerprints.[11]

-

Paracetamol: The protonated molecule [M+H]⁺ has an m/z of 152.1. A characteristic fragmentation is the loss of ketene (CH₂=C=O) from the acetyl group, resulting in a major fragment ion at m/z 110.1.[12][13]

-

2-(4-hydroxyphenyl)-N,N-dimethylacetamide: The protonated molecule [M+H]⁺ will have an m/z of 180.1. Its fragmentation will be dominated by cleavage at the benzylic position, likely resulting in a tropylium-like ion or cleavage of the amide bond, yielding distinct fragments from those of paracetamol.

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) at a low flow rate (e.g., 5-10 µL/min).

-

MS1 Acquisition: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-300 Da). Verify that the measured mass of the [M+H]⁺ ion is within 5 ppm of the calculated theoretical mass.

-

MS/MS Acquisition: Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the product ion spectrum by ramping the collision energy to generate a rich fragmentation pattern.

-

Analysis: Propose fragmentation pathways that account for the major product ions observed in the MS/MS spectrum. Compare the fragmentation patterns of the two isomers to highlight their structural differences.

Part 3: Implications for Drug Development & Metabolism

The structural disparities between these two molecules have profound implications for their behavior in a biological system. The most critical of these is the predicted difference in metabolic fate, which directly impacts the safety profile.[14]

Metabolic Pathway Prediction

Paracetamol's hepatotoxicity is a direct result of its metabolism.[6] The major routes are safe conjugation reactions (glucuronidation and sulfation) at the phenolic hydroxyl group.[1] However, a minor but critical pathway involves oxidation by CYP enzymes (primarily CYP2E1) at the nitrogen atom, leading to the formation of the highly reactive and toxic NAPQI metabolite.[1][2] This pathway is only possible because the nitrogen is part of a secondary amide directly attached to the aromatic ring.

In stark contrast, 2-(4-hydroxyphenyl)-N,N-dimethylacetamide lacks the structural motif necessary for NAPQI formation.

-

It is a tertiary amide , so the nitrogen atom is not available for the same type of oxidation.

-

The amide group is insulated from the phenyl ring by a methylene bridge, altering the electronic properties and the focus of metabolic enzymes.

The predicted metabolic pathways for the isomer would likely involve:

-

Phase I: O-glucuronidation and O-sulfation at the phenol (similar to paracetamol).

-

Phase I: N-demethylation of the tertiary amide.

-

Phase I: Aromatic hydroxylation at the position ortho to the existing hydroxyl group.

Crucially, none of these predicted pathways lead to the formation of a toxic quinone-imine species analogous to NAPQI.

Caption: Comparative metabolic pathways of Paracetamol and its structural isomer.

Conclusion

The comparative analysis of paracetamol and 2-(4-hydroxyphenyl)-N,N-dimethylacetamide serves as a powerful case study in medicinal chemistry and drug development. It underscores that subtle changes in molecular structure can lead to dramatic shifts in physicochemical properties, spectroscopic signatures, and, most importantly, metabolic fate.

The key takeaway is the predicted absence of a toxic NAPQI-like metabolic pathway for the isomer, a direct consequence of altering the amide linkage and substitution pattern. This guide provides the theoretical framework and a suite of validated experimental protocols for researchers to perform such a comparative analysis. By applying this systematic approach—from in silico prediction to rigorous spectroscopic and physicochemical characterization—drug development professionals can gain critical insights into the structure-activity and structure-safety relationships that are fundamental to designing safer, more effective medicines.

References

- Wikipedia contributors. (2024). Paracetamol. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Paracetamol]

- University of Cambridge. (n.d.). Predicting Drug Metabolism: Experiment and/or Computation?. [URL: https://www.repository.cam.ac.

- Nicholson, J. K., & Wilson, I. D. (1989). High resolution NMR spectroscopic studies on the metabolism and futile deacetylation of 4-hydroxyacetanilide (paracetamol) in the rat. Chemical Research in Toxicology, 2(4), 248-256. [URL: https://pubmed.ncbi.nlm.nih.gov/2519702/]

- Deranged Physiology. (2024). Pharmacology of paracetamol. [URL: https://derangedphysiology.com/main/cicm-primary-exam/required-reading/analgesia-and-sedation/Chapter%20841/pharmacology-paracetamol]

- ResearchGate. (n.d.). In Silico Physicochemical Parameter Predictions. [URL: https://www.researchgate.net/publication/285568162_In_Silico_Physicochemical_Parameter_Predictions]

- LITFL. (2024). Acute Paracetamol Toxicity. [URL: https://litfl.com/acute-paracetamol-toxicity/]

- Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., & Glen, R. C. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Drug Discovery Today, 20(5), 595-603. [URL: https://wires.onlinelibrary.wiley.com/doi/10.1002/wcms.1223]

- Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [URL: https://fiehnlab.ucdavis.

- Hodgman, M. J., & Garrard, A. R. (2012). A review of paracetamol overdose. Expert Opinion on Drug Metabolism & Toxicology, 8(8), 1045-1061. [URL: https://www.tandfonline.com/doi/full/10.1517/17425255.2012.703413]

- ResearchGate. (n.d.). The diagram illustrates the process of paracetamol metabolism.... [URL: https://www.researchgate.net/figure/The-diagram-illustrates-the-process-of-paracetamol-metabolism-which-involves-two-main_fig1_370984850]

- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319412/]

- ScienceDirect. (n.d.). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. [URL: https://www.sciencedirect.

- International Journal of Advanced Research in Innovative Ideas and Education. (2023). EVALUATION OF PHYSICAL AND CHEMICAL PARAMETERS OF PARACETAMOL. [URL: https://ijariie.com/Admin/Papers/19470.pdf]

- David, W. (n.d.). Proton NMR spectrum of paracetamol. [URL: https://pharmacy.helsinki.fi/farmasto/aineisto/BP/Proton%20NMR%20spectrum%20of%20paracetamol.pdf]

- National Center for Biotechnology Information. (n.d.). Paracetamol (Acetaminophen). [URL: https://www.ncbi.nlm.nih.gov/books/NBK547921/]

- YouTube. (2023). "Unlocking Paracetamol's Structure: NMR Spectra Explained in 5 Minutes!". [URL: https://www.youtube.

- Frontiers in Pharmacology. (2020). Deep Learning Based Drug Metabolites Prediction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6999696/]

- SlideShare. (n.d.). spectroscopic study of paracetamol. [URL: https://www.slideshare.net/slideshow/spectroscopic-study-of-paracetamol/253685324]

- Springer. (2025). Machine Learning Approaches in Metabolic Pathway Predictions and Drug-Target Interactions: Advancing Drug Discovery. [URL: https://link.springer.com/chapter/10.1007/978-981-96-1305-2_18]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001859). [URL: https://hmdb.ca/spectra/nmr_one_d/1023]

- YouTube. (2023). Webinar: Integrated prediction of Phase I and II metabolism. [URL: https://www.youtube.

- ACS Publications. (2006). In Silico Pharmaceutical Property Prediction. [URL: https://pubs.acs.org/doi/10.1021/bk-2006-0941.ch001]

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [URL: https://www.intertek.

- Indonesian Journal of Pharmaceutical Science and Technology. (n.d.). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. [URL: https://ijpst.org/index.php/ijpst/article/view/100]

- Inchem.org. (n.d.). Paracetamol (PIM 396). [URL: https://www.inchem.org/documents/pims/pharm/pim396.htm]

- Bentham Science Publishers. (2009). In Silico Prediction of Drug Properties. [URL: https://www.eurekaselect.com/article/21034]

- ResearchGate. (n.d.). Physico-Chemical Properties of Paracetamol. [URL: https://www.researchgate.net/figure/Physico-Chemical-Properties-of-Paracetamol_tbl1_281273932]

- ResearchGate. (n.d.). Mass spectra of paracetamol (151 u) and aspirin (180 u) obtained from the LA-TOF-MS instrument. [URL: https://www.researchgate.

- Jurnal UIN Ar-Raniry. (n.d.). The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. [URL: https://jurnal.ar-raniry.ac.id/index.php/alkimiya/article/view/10547]

- National Center for Biotechnology Information. (2017). Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5476906/]

- Semantic Scholar. (2008). Article. [URL: https://www.semanticscholar.org/paper/Article-Pos-graduandos-Avan%C3%A7ada-do-Paracetamol-em-pelo-Gomes-Jr/056801e85f5e27a6f23e71d47cf5a9d20c52862c]

- SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [URL: https://typeset.

- ResearchGate. (n.d.). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. [URL: https://www.researchgate.

- Reddit. (2021). Paracetamol fragment at 109 of mass spectrum. [URL: https://www.reddit.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9338279/]

- Sigma-Aldrich. (n.d.). 2-(4-Hydroxyphenyl)-N,N-dimethylacetamide. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023249]

- BLD Pharm. (n.d.). (R)-2-Amino-2-(4-hydroxyphenyl)-N,N-dimethylacetamide. [URL: https://www.bldpharm.com/products/BLD-030801.html]

- ResearchGate. (n.d.). 2-(4-Hydroxyphenyl)acetamide. [URL: https://www.researchgate.net/publication/328402506_2-4-Hydroxyphenylacetamide]

- Wikipedia contributors. (2024). Dimethylacetamide. In Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Dimethylacetamide]

Sources

- 1. Paracetamol - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 182.160.97.198:8080 [182.160.97.198:8080]

- 10. hmdb.ca [hmdb.ca]

- 11. scispace.com [scispace.com]

- 12. Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

An In-depth Technical Guide to the In-Vitro Evaluation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

Introduction: Unveiling the Potential of a Novel Phenolic Acetamide

In the landscape of contemporary drug discovery and development, the exploration of novel chemical entities with therapeutic promise is paramount. The compound 2-(4-hydroxyphenyl)-N,N-dimethylacetamide stands as a molecule of significant interest, integrating a phenolic hydroxyl group, a common feature in many biologically active compounds, with a stable N,N-dimethylacetamide moiety.[1] This unique structural arrangement suggests a spectrum of potential biological activities, from antioxidant and anti-inflammatory effects to enzymatic inhibition. The 4-hydroxyphenyl group is a known pharmacophore, present in compounds like the analgesic paracetamol, and is often associated with antioxidant properties due to its ability to scavenge free radicals.[1] Furthermore, derivatives of N-substituted acetamides have been explored for a range of pharmacological applications, including anti-inflammatory and anticancer activities.[1][2]

This technical guide provides a comprehensive framework for the in-vitro investigation of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of protocols. It delves into the causality behind experimental choices, ensuring a scientifically rigorous and logical approach to elucidating the compound's biological profile. Each proposed study is a self-validating system, grounded in established scientific principles and supported by authoritative references.

Compound Profile

| Property | Information |

| IUPAC Name | 2-(4-hydroxyphenyl)-N,N-dimethylacetamide |

| CAS Number | 76472-23-6 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol [3] |

| Structure |  |

| Purity | ≥95% (as commercially available)[3] |

| Storage | 2-8°C[3] |

Safety and Handling Precautions

While specific safety data for 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is not extensively available, precautions for handling N,N-dimethylacetamide (DMA), a structurally related solvent, should be adopted. DMA is a combustible liquid that can be harmful if inhaled or in contact with skin, and it can cause serious eye irritation.[4][5][6] It is also suspected of causing cancer and may damage an unborn child.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[4][7] All handling should be performed in a well-ventilated area or a chemical fume hood.[4][7]

Part 1: Assessment of Cytotoxicity

A foundational step in the in-vitro evaluation of any novel compound is the determination of its cytotoxic profile. This establishes a therapeutic window and informs the concentration range for subsequent bioactivity assays.

Rationale for Cytotoxicity Testing

Cytotoxicity assays are crucial for safety assessment, helping to identify harmful compounds early in the drug development process.[8] They are also essential for dose optimization, ensuring that the concentrations used in efficacy studies are not simply causing cell death.[8] Two common and complementary methods are the MTT and LDH assays.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric test that measures the mitochondrial activity in viable cells.[8] Living cells can reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) compound into a purple formazan product, while dead cells cannot.[8]

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in cell culture medium. Replace the old medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare an MTT solution (e.g., 5 mg/mL in PBS) and add it to each well. Incubate for 2-4 hours to allow formazan crystal formation.[9]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., a 1:1 mixture of isopropanol and DMSO) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay measures the activity of the cytoplasmic enzyme LDH that is released into the culture medium when the cell membrane is damaged.[8][10][11]

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.[10]

-

Absorbance Measurement: After a short incubation, measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release) and an untreated control.

Caption: Workflow for assessing the cytotoxicity of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Part 2: Evaluation of Antioxidant Activity

The presence of a phenolic hydroxyl group suggests that 2-(4-hydroxyphenyl)-N,N-dimethylacetamide may possess antioxidant properties. In-vitro antioxidant assays are essential for screening and characterizing these potential effects.

Rationale for Antioxidant Assays

Antioxidant assays measure the ability of a compound to neutralize free radicals, which are implicated in various disease pathologies. The DPPH and ABTS assays are widely used due to their simplicity, speed, and reliability.[12]

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[12][13] The reduction of the violet DPPH radical to the yellow DPPH-H is monitored spectrophotometrically.[12]

-

DPPH Solution Preparation: Prepare a 60 µM solution of DPPH in methanol.[14]

-

Sample Preparation: Prepare different concentrations of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide in a suitable solvent (e.g., methanol).

-

Reaction: In a 96-well plate, add a small volume of the sample extract (e.g., 5 µL) to the DPPH solution (e.g., 195 µL).[14]

-

Incubation: Incubate the plate in the dark for a specified time (e.g., 60 minutes).[14]

-

Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm.[12][14]

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Use a known antioxidant like Trolox as a standard.[14]

ABTS Radical Cation Decolorization Assay

This assay measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).[12] The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.

-

ABTS•+ Generation: Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to obtain a specific absorbance at 734 nm.

-

Reaction: In a 96-well plate, add a small volume of the diluted sample extract (e.g., 10 µL) to the ABTS working solution (e.g., 190 µL) and incubate for a specified time (e.g., 60 minutes).[14]

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

| Assay | Principle | Measurement | Pros | Cons |

| DPPH | Measures scavenging of the stable DPPH free radical.[12] | Decrease in absorbance at ~517 nm.[12] | Simple, rapid, and inexpensive.[12] | Slow reaction kinetics for some phenols; potential for interference.[12] |

| ABTS | Measures scavenging of the ABTS radical cation.[12] | Decrease in absorbance at ~734 nm. | Applicable to both hydrophilic and lipophilic compounds. | Radical may not be physiologically relevant. |

Part 3: Investigation of Anti-inflammatory Potential

Chronic inflammation is a key factor in many diseases. The structural similarity of the test compound to known anti-inflammatory agents warrants an investigation into its potential to modulate inflammatory pathways.

Rationale for Anti-inflammatory Assays

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[15] Inhibiting these enzymes is a common strategy for anti-inflammatory drugs.[15][16] Dual inhibition of COX and 5-LOX is considered a promising approach for developing safer anti-inflammatory agents.[16]

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.[15]

-

Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a suitable buffer, incubate the enzyme with the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the product formation (e.g., Prostaglandin E₂) using an ELISA kit or by fluorescence measurement.[17]

-

Data Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor and determine the IC₅₀ values for both COX-1 and COX-2.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which is involved in the production of leukotrienes.[15]

-

Enzyme Preparation: Use a commercially available human 5-LOX enzyme.[17]

-

Reaction Mixture: Incubate the enzyme with the test compound at various concentrations.

-

Substrate Addition: Add the substrate (e.g., arachidonic acid or linoleic acid).

-

Detection: Measure the formation of leukotrienes or other products using an ELISA kit or by fluorescence measurement.[15][17]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Caption: Inhibition of pro-inflammatory pathways by 2-(4-hydroxyphenyl)-N,N-dimethylacetamide.

Part 4: Evaluation of Tyrosinase Inhibitory Activity

The phenolic structure of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide makes it a candidate for tyrosinase inhibition, an important target in the cosmetic and pharmaceutical industries for managing hyperpigmentation.

Rationale for Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin biosynthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[18] Inhibition of this enzyme can reduce melanin production.

In-Vitro Tyrosinase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of tyrosinase, typically from a mushroom source as a preliminary screen.

-

Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and L-tyrosine or L-DOPA in a suitable buffer (e.g., phosphate buffer).

-

Reaction Mixture: In a 96-well plate, incubate the tyrosinase enzyme with various concentrations of the test compound.

-

Reaction Initiation: Add the substrate (L-tyrosine or L-DOPA) to start the reaction.

-

Absorbance Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at approximately 475-490 nm over time.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value. Kojic acid can be used as a positive control.[19][20]

Conclusion and Future Directions

This guide outlines a systematic and robust in-vitro approach to characterize the biological activities of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. The proposed studies on cytotoxicity, antioxidant capacity, anti-inflammatory potential, and tyrosinase inhibition will provide a comprehensive initial profile of the compound. Positive results from these assays would justify further investigation, including more complex cell-based assays to elucidate mechanisms of action and, ultimately, in-vivo studies to assess efficacy and safety in a physiological context. The logical progression of these in-vitro evaluations will be instrumental in determining the therapeutic potential of this promising molecule.

References

- A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols - Benchchem. (n.d.).

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025, January 15).

-

A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021, April 20). JoVE. Retrieved January 20, 2026, from [Link]

- Safety Data Sheet - DC Fine Chemicals. (n.d.).

-

Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. (n.d.). Retrieved January 20, 2026, from [Link]

-

Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. (2023, May 27). NIH. Retrieved January 20, 2026, from [Link]

-

Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. (2023, February 9). MDPI. Retrieved January 20, 2026, from [Link]

-

Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2025, August 7). Retrieved January 20, 2026, from [Link]

-

Cytotoxicity Assays: How We Test Cell Viability. (2025, April 1). YouTube. Retrieved January 20, 2026, from [Link]

-

In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. (2026, January 20). MDPI. Retrieved January 20, 2026, from [Link]

-

In Vitro Cell Viability by the Lactate Dehydrogenase Assay LDH 2. (2020, June 29). YouTube. Retrieved January 20, 2026, from [Link]

-

Protective Effects of Neutral Lipids from Phaeodactylum tricornutum on Palmitate-Induced Lipid Accumulation in HepG2 Cells: An In Vitro Model of Non-Alcoholic Fatty Liver Disease. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Lactate Dehydrogenase Assay | LDH Cytotoxicity Assay | In Vitro Cell Viability By LDH Assay |. (2021, July 5). YouTube. Retrieved January 20, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube. Retrieved January 20, 2026, from [Link]

-

FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. (2022, August 28). Retrieved January 20, 2026, from [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Cytotoxicity of dimethylacetamide and pharmacokinetics in children receiving intravenous busulfan. (2007, May 1). PubMed. Retrieved January 20, 2026, from [Link]

-

Tyrosinase activity assay in gel (tyrosinase zymography). (2018, September 26). YouTube. Retrieved January 20, 2026, from [Link]

-

n n dimethylacetamide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

-

In vitro embryotoxicity study of n,n-dimethylacetamide and its main metabolite N-monomethylacetamide. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Potential Bioactive Function of Microbial Metabolites as Inhibitors of Tyrosinase: A Systematic Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

MHY498 Nanosuspensions for Improved Topical Drug Delivery: Understanding of Its Solubility Behavior in DEGME + Water Mixtures and Preparation of Nanosuspension Using Box–Behnken Design. (2026, January 20). MDPI. Retrieved January 20, 2026, from [Link]

-

Dissolvable Face Mask with Liposomal Licorice Extract and Kojic Acid: An Innovative Approach for Skin Brightening. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

Sources

- 1. 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | 76472-23-6 | Benchchem [benchchem.com]

- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Hydroxyphenyl)-N,N-dimethylacetamide | 76472-23-6 [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. chempoint.com [chempoint.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. m.youtube.com [m.youtube.com]

- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 15. jddtonline.info [jddtonline.info]

- 16. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

This guide provides a comprehensive overview of the discovery and history of the chemical compound 2-(4-hydroxyphenyl)-N,N-dimethylacetamide. Structured for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, likely preparative methodologies, and the scientific reasoning behind the interest in this molecular scaffold.

Introduction: A Molecule at the Intersection of Simplicity and Potential

2-(4-hydroxyphenyl)-N,N-dimethylacetamide, with the chemical formula C₁₀H₁₃NO₂, is a member of the substituted acetamide family. While not as widely documented as some of its chemical relatives, its structure is of significant interest. The molecule incorporates a 4-hydroxyphenyl group, a common feature in many biologically active compounds, including the essential amino acid tyrosine and the widely used analgesic, paracetamol. This phenolic moiety is attached to an N,N-dimethylacetamide group, which imparts polarity and stability. The exploration of this compound is therefore rooted in the established biological significance of its constituent parts.

Historical Context and Postulated Discovery

The direct historical account of the first synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is not prominently documented in seminal, standalone publications. However, its discovery can be inferred from the timeline of advancements in organic synthesis. The mid-20th century saw significant progress in the methods for creating N,N-dimethylamides from carboxylic acids. A notable publication in the Journal of the American Chemical Society in 1954 detailed effective methods for such preparations, indicating that the chemical knowledge and techniques required for the synthesis of our target molecule were available at that time.[1]

Given the established use of 4-hydroxyphenylacetic acid as a precursor in various chemical syntheses, it is highly probable that 2-(4-hydroxyphenyl)-N,N-dimethylacetamide was first synthesized as part of broader investigations into the derivatization of this readily available starting material. The motivation for its synthesis likely stemmed from the ongoing exploration of phenylacetamide derivatives for potential pharmacological applications.

Synthesis and Methodology

The primary and most logical route for the synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide is through the amidation of 4-hydroxyphenylacetic acid. This process involves the reaction of the carboxylic acid with dimethylamine in the presence of a coupling agent or after conversion to a more reactive species.

Likely Synthetic Pathway